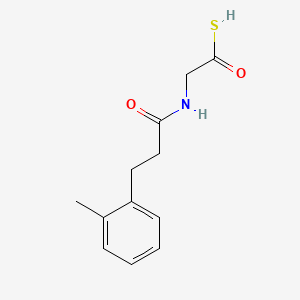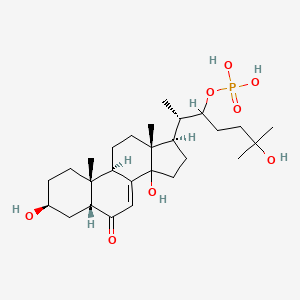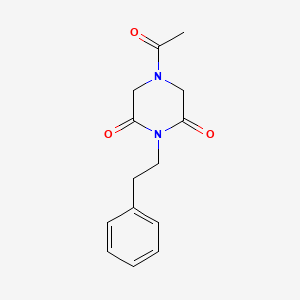
4-Acetyl-1-(2-phenylethyl)piperazine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-1-(2-phenylethyl)piperazine-2,6-dione is a chemical compound with the molecular formula C14H16N2O3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
The synthesis of 4-Acetyl-1-(2-phenylethyl)piperazine-2,6-dione can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of an isocyanide, an aldehyde, an amine, and a carboxylic acid .
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
4-Acetyl-1-(2-phenylethyl)piperazine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as amines or halides.
For example, the oxidation of this compound can lead to the formation of corresponding N-oxides, while reduction reactions can yield secondary amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Acetyl-1-(2-phenylethyl)piperazine-2,6-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by inhibiting key enzymes or interfering with cellular processes. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism .
The exact molecular targets and pathways involved in its mechanism of action depend on the specific application and the structure of the derivative being studied. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
4-Acetyl-1-(2-phenylethyl)piperazine-2,6-dione can be compared with other similar compounds, such as:
1-(3-chlorophenyl)piperazine (mCPP): Known for its psychoactive properties and use in research related to serotonin receptors.
1-(3-trifluoromethylphenyl)piperazine (TFMPP): Often studied for its stimulant effects and use in combination with other psychoactive substances.
1-Phenyl-piperazine-2,6-diones: These compounds have been investigated for their herbicidal activity and potential use in agriculture.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity. Its acetyl and phenylethyl groups confer distinct properties that differentiate it from other piperazine derivatives.
Properties
CAS No. |
87693-77-4 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-acetyl-1-(2-phenylethyl)piperazine-2,6-dione |
InChI |
InChI=1S/C14H16N2O3/c1-11(17)15-9-13(18)16(14(19)10-15)8-7-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
InChI Key |
PSDFWXROVFBENW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(=O)N(C(=O)C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


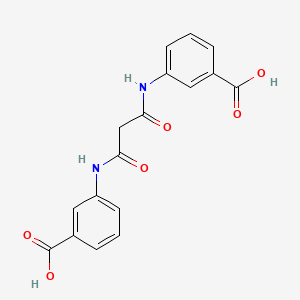
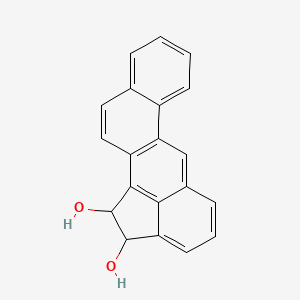
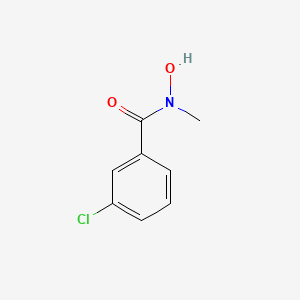
![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)
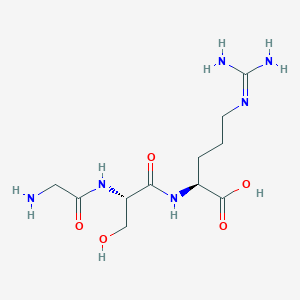
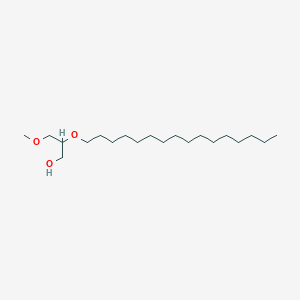

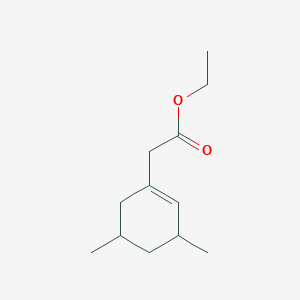
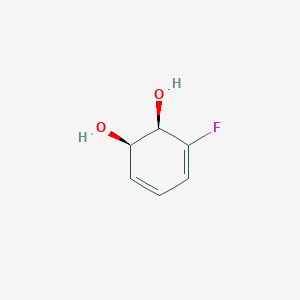

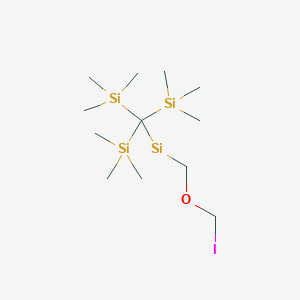
![2-[(Benzenesulfinyl)methyl]pyridine](/img/structure/B14411317.png)
